2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
Description
Properties
IUPAC Name |
2-(2-bromoethoxy)-1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-3-2-4-8(11)9(7)12-6-5-10/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACOGVFZFWGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651062 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-29-7 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2-Bromoethoxy)-1-chloro-3-methylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thioredoxin-interacting protein (TXNIP), which is involved in cellular redox regulation The interaction between this compound and TXNIP can modulate the activity of this protein, leading to changes in cellular redox states
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival. Furthermore, this compound can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as TXNIP, and modulate their activity. This binding can lead to the inhibition or activation of enzymes, resulting in changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These long-term effects are crucial for assessing the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves the conversion of this compound into more water-soluble metabolites, which are then excreted. This process is mediated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-(2-Bromoethoxy)-1-chloro-3-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by diverse research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : C₉H₁₀BrClO
- Molecular Weight : 239.53 g/mol
The compound features a bromoethoxy group and a chloro substituent on a methylbenzene ring, which may influence its reactivity and biological interactions.
Anticancer Potential
Recent studies indicate that this compound may exhibit significant anticancer properties. It has been implicated in the synthesis of derivatives that act as selective estrogen receptor degraders (SERDs), particularly targeting estrogen receptor alpha (ERα). The effective concentration for degrading ERα has been reported at approximately 0.7 nM , suggesting strong potential for therapeutic applications in breast cancer treatment.
The biological activity of this compound is primarily attributed to its interaction with estrogen receptors, leading to altered cellular pathways associated with cancer progression. The reactivity profile of the compound allows it to engage in various chemical interactions that can lead to the development of novel therapeutic agents .
Synthesis Methods
Several synthetic routes have been developed for producing this compound, which include:
- Bromination and Chlorination : The compound can be synthesized through bromination of 2-chloro-6-methylphenol followed by etherification with bromoethanol.
- Williamson Ether Synthesis : This method involves the reaction of phenolic compounds with bromoethanol in the presence of a base, yielding the desired ether product .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
2-(2-Bromoethoxy)-1-chloro-3-methylbenzene is being investigated for its biological activity, particularly in the context of drug development:
- Antimicrobial Activity : Studies have demonstrated that halogenated compounds similar to this one exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives have shown Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Neuropharmacology : Research indicates that compounds structurally related to this compound act as selective agonists for D3 dopamine receptors. This suggests potential applications in treating neurological disorders .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules:
- Nucleophilic Substitution Reactions : The bromoethoxy group can undergo nucleophilic substitution, allowing the formation of new chemical bonds with nucleophiles such as amines and thiols. This property is crucial for synthesizing pharmaceuticals with enhanced biological activity .
- Oxidative Reactions : The methyl group can be oxidized to yield carboxylic acids or aldehydes, further expanding its utility in organic synthesis .
Antimicrobial Testing
A study conducted on various halogenated aromatic compounds revealed that modifications in the aromatic ring significantly influenced antibacterial efficacy. Compounds with similar structures were tested and showed promising results against common bacterial strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
Dopamine Receptor Agonism
High-throughput screening for D3 dopamine receptor agonists identified several compounds related to this compound that exhibited selective agonistic activity. These findings indicate potential therapeutic applications in neuropharmacology .
Pharmaceutical Development
The interactions of this compound with biological targets make it a candidate for drug formulation. Its ability to modulate biological pathways suggests it could play a role in developing new therapeutic agents .
Material Science
In polymerization processes, this compound can be utilized as a precursor for creating advanced materials with specific properties, enhancing their applicability in various industrial contexts .
Summary of Findings
The biological activity and chemical reactivity of this compound highlight its versatility in both medicinal chemistry and industrial applications. Its mechanisms of action through nucleophilic substitution and oxidative reactions pave the way for further research into its potential uses.
| Application Area | Mechanism of Action | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & Neuroactive | Drug Development |
| Chemical Synthesis | Nucleophilic Substitution | Organic Synthesis |
| Material Science | Polymerization | Advanced Materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
1-(2-Bromoethoxy)-4-chlorobenzene (C₈H₈BrClO, MW 235.50 g/mol)
- Structural Differences : The bromoethoxy and chloro groups are para to each other (positions 1 and 4), unlike the ortho arrangement in the target compound.
- However, the absence of a methyl group diminishes steric effects on the ring .
- Applications : Used in synthesizing liquid crystals and polymers, where substituent positioning influences molecular alignment .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (C₇H₅BrClF, MW 226.47 g/mol)
- Structural Differences : Contains bromo, chloro, fluoro, and methyl groups but lacks the ethoxy chain.
- Reactivity : The electron-withdrawing fluoro group deactivates the ring, reducing susceptibility to electrophilic attacks compared to the target compound. Bromine at position 2 may participate in coupling reactions .
- Safety : Requires stringent handling due to multiple halogens, with toxicity risks similar to the target compound .
1-[2-Bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene (C₁₁H₁₄BrClO₂, MW 309.58 g/mol)
- Structural Differences : Features a branched methoxyethoxy chain instead of a linear bromoethoxy group.
- Physicochemical Properties : The additional ether oxygen and longer chain enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the target compound .
- Applications : Likely used in drug delivery systems due to improved metabolic stability from the methoxyethoxy group .
Physicochemical and Reactivity Profiles
| Property | 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene | 1-(2-Bromoethoxy)-4-chlorobenzene | 2-Bromo-3-chloro-4-fluoro-1-methylbenzene |
|---|---|---|---|
| Molecular Weight | 263.53 g/mol | 235.50 g/mol | 226.47 g/mol |
| Polarity | Moderate (ether + halogens) | Low (para-substitution) | High (multiple halogens) |
| Reactivity | SN2 at bromoethoxy; electrophilic substitution hindered by methyl group | Faster electrophilic substitution | Halogen exchange and coupling reactions |
| Applications | Pharmaceutical intermediates | Polymers, liquid crystals | Specialty chemicals |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene generally follows a two-step approach:
- Step 1: Preparation of the phenolic precursor, 1-chloro-3-methyl-2-hydroxybenzene or a closely related intermediate.
- Step 2: Etherification of the phenol with a bromoalkyl halide, typically 1,2-dibromoethane, under basic conditions to introduce the 2-bromoethoxy substituent.
Preparation of Phenolic Intermediate
A key precursor is 3-chloro-2-methylphenol or its derivatives. According to a European patent describing related syntheses, 3-bromo-2-methylphenol can be prepared from 3-bromo-2-methylaniline via diazotization and hydrolysis steps with controlled temperature and acid conditions to avoid side reactions. While this example uses bromine substitution, a similar approach applies to chlorine substitution by adjusting halogen sources.
Etherification via Nucleophilic Substitution
The critical step is the etherification of the phenol to form the bromoethoxy side chain. A reliable and efficient method involves:
- Reacting the phenol with 1,2-dibromoethane.
- Using anhydrous potassium carbonate (K2CO3) as a base to deprotonate the phenol and promote nucleophilic substitution.
- Employing acetonitrile as the solvent.
- Heating the reaction mixture at approximately 80°C for about 6 hours.
This method yields the desired 1-(2-bromoethoxy)-2-aryloxy derivative with excellent yields ranging from 71% to 94% and minimal side products.
Detailed Reaction Conditions and Mechanism
| Parameter | Condition/Value | Notes |
|---|---|---|
| Phenol precursor | 1-chloro-3-methylphenol | Purity > 98% preferred |
| Alkylating agent | 1,2-dibromoethane | Used in slight excess (1.2 equiv.) |
| Base | Anhydrous potassium carbonate | Promotes phenolate formation |
| Solvent | Acetonitrile | Anhydrous, aprotic solvent |
| Temperature | 80°C | Controlled heating to facilitate reaction |
| Reaction time | 6 hours | Monitored by TLC to ensure completion |
| Workup | Extraction with ethyl acetate | Washing with water and brine, drying over anhydrous sodium sulfate |
| Yield | 71%–94% | High isolated yields reported |
The reaction proceeds via nucleophilic attack of the phenolate ion on the electrophilic carbon of 1,2-dibromoethane, displacing bromide and forming the ether linkage. The remaining bromide on the ethoxy chain is retained, providing the bromoethoxy substituent.
Alternative Preparation Notes
- Halogenation of methyl-substituted phenols to introduce chlorine at the ortho position can be achieved by controlled chlorination methods using reagents such as phosphorus pentachloride or sulfuryl chloride under mild heating and stirring conditions.
- The phenolic intermediate can be prepared or purified by standard organic synthesis techniques including recrystallization or chromatography.
- The etherification can be adapted to other solvents or bases, but anhydrous K2CO3 and acetonitrile provide a good balance of reactivity and selectivity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Phenol preparation | Chlorination or bromination of methylphenol | 1-chloro-3-methylphenol or analog |
| 2 | Etherification | Phenol + 1,2-dibromoethane, K2CO3, MeCN, 80°C, 6 h | This compound |
Research Findings and Practical Considerations
- The use of anhydrous potassium carbonate is critical for high yields and to minimize side reactions such as elimination or polyalkylation.
- Reaction monitoring by thin-layer chromatography (TLC) is recommended to confirm the completion of etherification.
- Purification typically involves liquid-liquid extraction and drying over anhydrous sodium sulfate, followed by solvent removal under reduced pressure.
- The reaction is scalable and reproducible, suitable for laboratory and industrial synthesis.
- The bromoethoxy group serves as a versatile handle for further functionalization in organic synthesis.
Q & A
Advanced Research Question
- Targeted screening : The bromoethoxy group is leveraged in fragment-based drug design (FBDD) for covalent binding to cysteine residues in kinases (e.g., EGFR).
- Metabolic stability assays : Incubation with liver microsomes (human/rat) identifies susceptibility to oxidative dealkylation.
- Docking studies : Molecular dynamics simulations predict binding affinity to enzymes like cytochrome P450, guiding structural modifications to enhance selectivity .
How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Basic Research Question
The compound is hygroscopic and degrades via hydrolysis of the C-Br bond in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show 15–20% degradation, forming 2-(2-hydroxyethoxy)-1-chloro-3-methylbenzene. Storage recommendations include desiccated containers at –20°C under argon. LC-HRMS with charged aerosol detection (CAD) quantifies degradation products .
What role does this compound play in materials science, particularly in polymer functionalization?
Advanced Research Question
The bromoethoxy group serves as a reactive handle for post-polymerization modifications. For example:
- RAFT polymerization : Incorporation into styrene-based copolymers enables subsequent thiol-ene "click" reactions for surface grafting.
- Conductive polymers : Pd-catalyzed cross-coupling with thiophene derivatives enhances π-conjugation in organic semiconductors.
XPS and GPC analysis confirm successful functionalization and molecular weight control .
How can computational modeling predict the compound’s behavior in catalytic systems?
Advanced Research Question
- DFT calculations : Model transition states for SN₂ reactions to predict regioselectivity with amines or thiols.
- MD simulations : Assess solvation effects in ionic liquids (e.g., [BMIM][PF₆]) to optimize reaction media.
- Machine learning : Train models on existing kinetic data to forecast optimal catalyst/nucleophile pairs (e.g., CuI vs. Pd₂(dba)₃) .
What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Advanced Research Question
Minor impurities (e.g., residual 1,2-dibromoethane or di-alkylated byproducts) require advanced separation techniques:
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) for baseline resolution.
- GC-MS : Headspace analysis detects volatile impurities (detection limit: 10 ppm).
Validation per ICH Q2(R1) guidelines ensures method robustness for GMP-compliant production .
How does the compound’s electronic structure influence its UV-Vis absorption properties?
Basic Research Question
TD-DFT calculations correlate the bromoethoxy group’s electron-withdrawing effect with a red shift in UV-Vis spectra (λₐᵦₛ ~270 nm in methanol). Experimental validation using a diode array detector (DAD) confirms π→π* transitions in the aromatic ring, with molar absorptivity (ε) of ~1500 L·mol⁻¹·cm⁻¹. Solvatochromic shifts are minimal (<5 nm) in non-polar solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
